MRS5698

Description

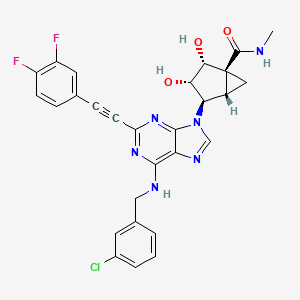

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLLLJJYBWLGHW-CIZVZKTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MRS5698: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS5698 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and cancer. This technical guide provides a comprehensive overview of the core mechanism of action of MRS5698, detailing its interaction with the A3AR and the subsequent downstream signaling cascades. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: A3 Adenosine Receptor Agonism

The primary mechanism of action of MRS5698 is its function as a highly selective and nearly full agonist of the A3 adenosine receptor (A3AR). The A3AR is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to inhibitory G proteins (Gi/o).

Upon binding of MRS5698, the A3AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi protein. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. Both components then initiate downstream signaling cascades.

The Gαi subunit, in its GTP-bound state, directly inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Simultaneously, the liberated Gβγ dimer can activate various effector molecules, including phospholipase C (PLC) and certain ion channels, and plays a role in the activation of the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Binding and Functional Data

The affinity and potency of MRS5698 at the human A3AR have been quantified in several key studies. The following tables summarize this data for easy comparison.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human | ~3 nM | [1][2] |

| Mouse | ~3 nM | [1][2] | |

| Functional Potency (EC50) | Human | 2.52 nM (cAMP inhibition) | [3] |

Table 1: Binding Affinity and Functional Potency of MRS5698

| Parameter | Cell Line | Effect | Reference |

| cAMP Accumulation | CHO cells expressing hA3AR | Potent inhibition of forskolin-stimulated cAMP | |

| Intracellular Calcium Mobilization | Differentiated HL-60 cells | Efficacious as NECA, 4.0-fold more potent |

Table 2: Functional Effects of MRS5698 in Cellular Assays

Downstream Signaling Pathways

Activation of the A3AR by MRS5698 triggers a cascade of intracellular events that modulate cellular function, particularly in the context of inflammation and pain signaling. The two major downstream pathways implicated are the NF-κB and MAPK/ERK signaling cascades.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Studies have shown that A3AR activation by agonists can suppress TNF-α-induced NF-κB activation. This occurs through the inhibition of the degradation of the inhibitory protein IκB-α. By preventing IκB-α phosphorylation and subsequent degradation, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This mechanism contributes to the anti-inflammatory effects observed with A3AR agonists.

Activation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another key signaling route affected by A3AR activation. The Gβγ subunits released upon Gi protein activation can initiate a signaling cascade that leads to the phosphorylation and activation of ERK1/2. This can occur through intermediates such as Phospholipase C (PLC) and Protein Kinase C (PKC). Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that can influence cell survival and proliferation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of MRS5698.

Radioligand Binding Assay for A3AR

This protocol is used to determine the binding affinity (Ki) of MRS5698 for the A3 adenosine receptor.

Materials:

-

Cell membranes expressing the human A3AR.

-

Radioligand (e.g., [³H]PSB-11 or ¹²⁵I-AB-MECA).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 100 µM NECA.

-

MRS5698 stock solution in DMSO.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of MRS5698 in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 100 µM NECA (for non-specific binding) or MRS5698 dilution.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of cell membrane suspension (containing 10-20 µg of protein).

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This protocol is used to determine the functional potency (EC50) of MRS5698 by measuring its ability to inhibit adenylyl cyclase activity.

Materials:

-

CHO cells stably expressing the human A3AR.

-

Assay Buffer: HBSS or PBS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin stock solution (an adenylyl cyclase activator).

-

MRS5698 stock solution in DMSO.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque microplates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Seed the CHO-hA3AR cells into a 384-well plate and culture overnight.

-

Prepare serial dilutions of MRS5698 in assay buffer.

-

Aspirate the culture medium from the cells and add the MRS5698 dilutions.

-

Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the basal control.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Plot the cAMP levels against the logarithm of the MRS5698 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This in vivo model is used to assess the analgesic efficacy of MRS5698 in a rodent model of neuropathic pain.

Animals:

-

Male Sprague-Dawley rats (200-250 g).

Surgical Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

-

Carefully dissect the nerve free from the surrounding connective tissue.

-

Loosely tie four chromic gut sutures (4-0) around the sciatic nerve with about 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

-

Close the muscle layer and the skin incision with sutures.

-

Allow the animals to recover for 7-14 days for the development of neuropathic pain behaviors.

Behavioral Testing:

-

Mechanical Allodynia: Assess the withdrawal threshold to mechanical stimuli using von Frey filaments applied to the plantar surface of the hind paw.

-

Thermal Hyperalgesia: Measure the latency of paw withdrawal from a radiant heat source.

Drug Administration:

-

Administer MRS5698 (e.g., intraperitoneally or orally) at various doses and assess its effect on the established allodynia and hyperalgesia at different time points post-administration.

Conclusion

MRS5698 exerts its biological effects through the selective activation of the A3 adenosine receptor. This initiates a cascade of intracellular signaling events, primarily through the Gi protein pathway, leading to the inhibition of adenylyl cyclase and subsequent modulation of the NF-κB and MAPK/ERK signaling pathways. These downstream effects are believed to underlie its therapeutic potential in conditions such as neuropathic pain and inflammation. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of MRS5698 and other A3AR agonists. This in-depth understanding of its mechanism of action is crucial for the rational design and development of novel therapeutics targeting the A3 adenosine receptor.

References

- 1. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

MRS5698 Compound: A Technical Guide for Drug Development Professionals

An In-depth Review of the Highly Selective A3 Adenosine Receptor Agonist for Neuropathic Pain

Abstract

MRS5698 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G-protein coupled receptor implicated in various physiological and pathophysiological processes.[1][2][3] This technical guide provides a comprehensive overview of MRS5698, including its chemical properties, mechanism of action, preclinical pharmacology, and potential therapeutic applications, with a primary focus on the management of chronic neuropathic pain.[1][2] Detailed experimental protocols and quantitative data are presented to support its characterization as a promising drug candidate.

Introduction

Chronic neuropathic pain remains a significant clinical challenge with a substantial unmet medical need. Current therapeutic options often provide inadequate pain relief and are associated with dose-limiting side effects. The A3 adenosine receptor has emerged as a promising therapeutic target for neuropathic pain. MRS5698, a synthetic adenosine derivative, has been identified as a high-affinity and exceptionally selective A3AR agonist, demonstrating significant analgesic effects in preclinical models of neuropathic pain. This document serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge on MRS5698.

Chemical Properties and Structure

MRS5698, chemically named (1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a structurally optimized adenosine analog. Its unique (N)-methanocarba modification, replacing the ribose moiety, and a 2-arylethynyl substitution contribute to its high affinity and selectivity for the A3AR.

| Property | Value | Reference |

| Molecular Formula | C28H23ClF2N6O3 | |

| Molecular Weight | 564.97 g/mol | |

| CAS Number | 1377273-00-1 | |

| Solubility | Soluble to 10 mM in DMSO | |

| Purity | ≥95% (HPLC) | |

| Appearance | White solid |

Mechanism of Action and Signaling Pathway

MRS5698 exerts its pharmacological effects by selectively activating the A3 adenosine receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The A3AR preferentially couples to the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiation of the signaling cascade modulates downstream effectors, including the PI3K/Akt and MAPK/ERK1/2 pathways, which are crucial in mediating the anti-inflammatory and analgesic effects of A3AR activation.

Figure 1: Simplified signaling pathway of MRS5698 via the A3 adenosine receptor.

Preclinical Pharmacology

In Vitro Studies

Radioligand binding assays have demonstrated the high affinity and selectivity of MRS5698 for the human and mouse A3AR.

| Parameter | Species | Value | Reference |

| Ki (Binding Affinity) | Human | ~3 nM | |

| Ki (Binding Affinity) | Mouse | ~3 nM | |

| Selectivity vs. A1AR | Human & Mouse | >1000-fold | |

| Selectivity vs. A2AAR | Human & Mouse | >1000-fold |

MRS5698 has been evaluated for its potential cytotoxic and genotoxic effects in vitro.

| Assay | Cell Line / System | Result | Reference |

| Cytotoxicity | HepG2 cells | No significant cytotoxicity observed | |

| Antimutagenicity (Ames Test) | Salmonella typhimurium | Non-mutagenic |

In vitro studies indicate that MRS5698 possesses favorable metabolic stability and a low potential for drug-drug interactions.

| Parameter | Condition | Result | Reference |

| In Vitro Stability | - | Very stable | |

| CYP Inhibition | <10 µM | Failed to inhibit CYPs | |

| Plasma Protein Binding | Mouse and Rat Plasma | Largely bound |

In Vivo Studies

The pharmacokinetic profile of MRS5698 has been characterized in rodents.

| Parameter | Species | Dose & Route | Value | Reference |

| t1/2 (Half-life) | Mouse | 1 mg/kg i.p. | 1.09 h | |

| Cmax (Max. Concentration) | Mouse | 1 mg/kg i.p. | 204 nM at 1 h | |

| AUC (Area Under the Curve) | Mouse | 1 mg/kg i.p. | 213 ng x h/mL | |

| Oral Bioavailability (%F) | Rat | - | 5% |

MRS5698 has demonstrated significant efficacy in reversing mechanical allodynia in rodent models of chronic neuropathic pain.

| Pain Model | Species | Effect | Reference |

| Chronic Constriction Injury (CCI) | Rat & Mouse | Reverses mechano-allodynia | |

| Chemotherapy-induced (Oxaliplatin) | Mouse | Prevents development of neuropathic pain |

Experimental Protocols

Plasma Protein Binding Assay

Figure 2: Workflow for determining plasma protein binding of MRS5698.

A rapid equilibrium dialysis method was employed to determine the plasma protein binding of MRS5698 in mouse and rat plasma at a concentration of 1 µM. A stock solution of MRS5698 in DMSO was serially diluted and spiked into plasma. The final concentration of organic solvents was kept below 0.5%. 100 µL of the spiked plasma was added to the dialysis chamber, and 300 µL of buffer (pH 7.4) was added to the buffer chamber for analysis.

Cytotoxicity Assay in HepG2 Cells

Figure 3: Workflow for assessing the cytotoxicity of MRS5698 in HepG2 cells.

The cytotoxicity of MRS5698 was assessed in HepG2 hepatocytes using the XTT colorimetric assay. Cells were treated with a 9-point, 3-fold dilution series of the compound, ranging from 100 to 0.015 µM, for 72 hours. The relative number of viable cells was determined by measuring the absorbance after the addition of the XTT reagent.

Antimutagenicity Assay (Ames Test)

The antimutagenicity of MRS5698 was evaluated by its ability to reduce the number of revertant colonies of Salmonella typhimurium induced by known mutagens. The compound was tested from its maximum non-cytotoxic concentration of 56 µM and then serially diluted.

Synthesis

An efficient, large-scale synthetic route for MRS5698 has been developed starting from D-ribose, making it suitable for multi-gram scale production for preclinical development. The synthesis involves the construction of the (N)-methanocarba scaffold followed by the introduction of the 2-(3,4-difluorophenylethynyl) and N6-(3-chlorobenzyl) substituents.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for MRS5698. The development of this compound appears to be in the preclinical stage.

Conclusion

MRS5698 is a highly potent and selective A3 adenosine receptor agonist with a promising preclinical profile for the treatment of chronic neuropathic pain. Its high affinity, excellent selectivity, favorable in vitro ADME-Tox properties, and demonstrated in vivo efficacy in relevant pain models underscore its potential as a first-in-class therapeutic. Further preclinical development and subsequent clinical evaluation are warranted to fully elucidate the therapeutic potential of MRS5698 in patients suffering from neuropathic pain.

References

- 1. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The A3 adenosine receptor: an enigmatic player in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A3 adenosine receptor signaling contributes to airway mucin secretion after allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

MRS5698: A Comprehensive Technical Guide to a Highly Selective A3 Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS5698 has emerged as a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, neuropathic pain, and cancer.[1] Its remarkable selectivity profile makes it an invaluable tool for elucidating the specific roles of the A3AR and a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the selectivity, functional potency, and underlying signaling mechanisms of MRS5698, supplemented with detailed experimental protocols and visual representations of key pathways.

Core Data Summary

Binding Affinity and Selectivity

The selectivity of MRS5698 for the human A3 adenosine receptor is a defining characteristic of this compound. Radioligand binding assays have demonstrated that MRS5698 binds to the human A3AR with high affinity, exhibiting a Ki value of approximately 3 nM.[1] Its selectivity for the A3AR over other adenosine receptor subtypes is substantial, a critical attribute for targeted therapeutic applications.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Human A3AR | ~ 3 nM | [1] |

| Human A1AR | > 1000-fold higher than A3AR | Inferred from selectivity data |

| Human A2AAR | > 1000-fold higher than A3AR | Inferred from selectivity data |

| Human A2BAR | Data not available |

Functional Potency

As a potent agonist, MRS5698 effectively modulates intracellular signaling pathways upon binding to the A3AR. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

| Receptor Subtype | Functional Potency (EC50) | Assay Type | Reference |

| Human A3AR | Potent agonist | cAMP Inhibition | Inferred from qualitative descriptions |

| Human A1AR | Not reported | ||

| Human A2AAR | Not reported | ||

| Human A2BAR | Not reported |

Note: While MRS5698 is established as a potent A3AR agonist, specific EC50 values from functional assays across all receptor subtypes are not comprehensively reported in publicly available literature.

Signaling Pathways

Activation of the A3 adenosine receptor by MRS5698 initiates a cascade of intracellular events primarily through its coupling to inhibitory G proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a reduction of intracellular cyclic AMP (cAMP) levels.

A3AR activation by MRS5698 inhibits cAMP production.

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol outlines a standard method for determining the binding affinity of MRS5698 for the human A3 adenosine receptor expressed in cell membranes.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human A3 adenosine receptor.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Reaction:

-

In a 96-well plate, combine the following in a total volume of 100 µL:

-

50 µL of cell membrane suspension (typically 20-50 µg of protein).

-

25 µL of a radiolabeled A3AR antagonist (e.g., [¹²⁵I]I-AB-MECA) at a concentration near its Kd.

-

25 µL of varying concentrations of MRS5698 or a known displacing agent for determining non-specific binding (e.g., 10 µM IB-MECA).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration (MRS5698).

-

Determine the IC50 value (the concentration of MRS5698 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for determining binding affinity.

cAMP Functional Assay

This protocol describes a method to measure the functional potency of MRS5698 in inhibiting cAMP production in cells expressing the human A3 adenosine receptor.

1. Cell Culture and Plating:

-

Culture HEK293 or CHO cells stably expressing the human A3 adenosine receptor.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells with a serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Add varying concentrations of MRS5698 to the wells.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

3. cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the MRS5698 concentration.

-

Determine the EC50 value, which is the concentration of MRS5698 that produces 50% of its maximal inhibitory effect.

References

MRS5698: A Comprehensive Technical Guide to its A3 Adenosine Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRS5698, a high-affinity and selective agonist for the A3 adenosine receptor (A3AR). The document summarizes its binding affinity, including its Ki value, details the experimental protocols for its characterization, and illustrates its signaling pathway and the experimental workflow for determining its binding characteristics.

Core Data: Binding Affinity and Selectivity

MRS5698 is a potent and highly selective agonist for the human A3 adenosine receptor (A3AR). Its binding affinity is characterized by a low nanomolar Ki value, indicating a strong interaction with the receptor. This high affinity is coupled with remarkable selectivity over other adenosine receptor subtypes, making it an invaluable tool for studying A3AR-mediated physiological and pathological processes.

Table 1: Quantitative Binding Data for MRS5698

| Parameter | Value | Receptor Subtype | Species | Reference |

| Ki | ~3 nM | A3 Adenosine Receptor | Human & Mouse | [1][2][3][4][5] |

| Selectivity | >1000-fold | Over A1 and A2A Adenosine Receptors | Human & Mouse |

Experimental Protocols

The determination of MRS5698's binding affinity is primarily achieved through competitive radioligand binding assays. The following protocol is a representative method based on established procedures for A3AR agonists.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (MRS5698) to displace a radiolabeled ligand that is known to bind to the A3AR.

Materials:

-

Membrane Preparation: CHO or HEK293 cells stably expressing the human A3 adenosine receptor.

-

Radioligand: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyl-uronamide ([¹²⁵I]I-AB-MECA).

-

Test Compound: MRS5698.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 100 µM NECA).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO or HEK293 cells expressing the human A3AR.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 100 µL:

-

Membrane preparation (typically 15 µg of protein).

-

A fixed concentration of the radioligand [¹²⁵I]I-AB-MECA (e.g., ~10 nM).

-

Increasing concentrations of the unlabeled test compound, MRS5698.

-

For determining non-specific binding, add a high concentration of NECA (100 µM) instead of MRS5698.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 10°C) for a specific duration (e.g., 240 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the MRS5698 concentration.

-

Determine the IC50 value (the concentration of MRS5698 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Signaling Pathway and Experimental Workflow

A3 Adenosine Receptor Signaling Pathway

MRS5698, as an A3AR agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The A3AR primarily couples to Gi and Gq proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream effector pathways, including the mitogen-activated protein kinase (MAPK) cascade.

Caption: A3 Adenosine Receptor Signaling Pathway activated by MRS5698.

Experimental Workflow for Determining MRS5698 Binding Affinity

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the Ki value of MRS5698.

Caption: Workflow for Radioligand Competition Binding Assay of MRS5698.

References

- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

The Therapeutic Potential of MRS5698: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Highly Selective A3 Adenosine Receptor Agonist

This technical guide provides a comprehensive overview of the therapeutic potential of MRS5698, a potent and highly selective A3 adenosine receptor (A3AR) agonist. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, preclinical data, and experimental methodologies.

Introduction

MRS5698, chemically known as 2-(3,4-difluorophenylethynyl)-N(6)-(3-chlorobenzyl)-(N)-methanocarba-adenosine, is a novel small molecule that has demonstrated significant promise in preclinical studies, particularly in the management of chronic neuropathic pain.[1] Its high affinity and selectivity for the A3 adenosine receptor make it a valuable pharmacological tool for investigating A3AR-mediated effects and a potential therapeutic candidate for conditions where this receptor plays a key modulatory role.[1][2] This guide synthesizes the current knowledge on MRS5698, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action: A3 Adenosine Receptor Signaling

MRS5698 exerts its pharmacological effects by selectively binding to and activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR).[1] The A3AR is coupled to inhibitory G proteins (Gi/o), and its activation initiates a cascade of intracellular signaling events that ultimately modulate cellular function.

Caption: A3 Adenosine Receptor Signaling Pathway Activated by MRS5698.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for MRS5698 from various preclinical studies.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor | Species | Ki (nM) | Selectivity vs. A3AR |

| A3AR | Human | ~3 | - |

| A3AR | Mouse | ~3 | - |

| A1AR | Human | >3000 | >1000-fold |

| A2AAR | Human | >3000 | >1000-fold |

Data compiled from multiple sources.[1]

Table 2: In Vitro ADME-Tox Profile

| Parameter | Assay | Result |

| Cytotoxicity | HepG2 cells (72h) | Not cytotoxic at concentrations up to 100 µM |

| Mutagenicity | Ames Test | Non-mutagenic |

| CYP Inhibition | CYP2C9, 2D6, 3A4 | No significant inhibition at <10 µM |

| Plasma Protein Binding | Mouse Plasma | Highly bound |

| Plasma Protein Binding | Rat Plasma | Highly bound |

| Intestinal Permeability | Caco-2 Bidirectional Transport | Efflux Ratio: 86 (suggests intestinal efflux) |

Data sourced from preclinical studies on MRS5698.

Table 3: In Vivo Pharmacokinetics in Mice (1 mg/kg, i.p.)

| Parameter | Value |

| t1/2 (half-life) | 1.09 h |

| Cmax (peak plasma concentration) | 204 nM (at 1 h) |

| AUC (area under the curve) | 213 ng·h/mL |

| Oral Bioavailability (%F) | 5% |

Pharmacokinetic parameters determined in mice following intraperitoneal administration.

Table 4: In Vivo Efficacy in a Neuropathic Pain Model

| Animal Model | Administration Route | Effective Dose | Outcome |

| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | i.p. | 1 mg/kg | Complete reversal of mechanical allodynia at peak effect |

| Chronic Constriction Injury (CCI) of the sciatic nerve (Mouse) | p.o. | 1.7 mg/kg | Complete reversal of mechanical allodynia at peak effect |

Efficacy of MRS5698 in a well-established model of neuropathic pain.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of MRS5698.

In Vivo Model of Neuropathic Pain (Chronic Constriction Injury)

Caption: Experimental Workflow for the Chronic Constriction Injury (CCI) Model.

Protocol Details:

-

Animals: Male Sprague-Dawley rats or CD-1 mice are used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Procedure: The common sciatic nerve is exposed, and four loose chromic gut ligatures are tied around it.

-

Behavioral Testing: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to stimulation with von Frey filaments. A baseline measurement is taken before surgery. Post-surgery, testing is typically performed at the time of peak pain development (e.g., day 7).

-

Drug Administration: MRS5698 is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Data Collection: Paw withdrawal thresholds are measured at multiple time points after drug administration to determine the extent and duration of pain reversal.

Cytotoxicity Assay in HepG2 Cells

Protocol Details:

-

Cell Line: Human hepatoma (HepG2) cells are used.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.

-

Compound Treatment: MRS5698 is added to the cells in a 9-point, 3-fold dilution series, typically ranging from 0.015 to 100 µM, and incubated for 72 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the XTT assay. The absorbance is measured, and the percentage of viable cells relative to a vehicle control is calculated.

Ames Test (Bacterial Reverse Mutation Assay)

Protocol Details:

-

Bacterial Strains: Multiple strains of Salmonella typhimurium with different mutations in the histidine operon are used.

-

Metabolic Activation: The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenic potential of both the parent compound and its metabolites.

-

Procedure: The bacterial strains are exposed to various concentrations of MRS5698 on histidine-deficient agar plates.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after incubation. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Plasma Protein Binding Assay

Protocol Details:

-

Method: Rapid equilibrium dialysis is a commonly used method.

-

Procedure: A DMSO stock solution of MRS5698 is diluted and spiked into mouse or rat plasma to a final concentration (e.g., 1 µM). This plasma sample is placed on one side of a semipermeable membrane in a dialysis device, with a protein-free buffer on the other side. The system is incubated to allow the unbound compound to reach equilibrium across the membrane.

-

Analysis: The concentrations of MRS5698 in the plasma and buffer compartments are quantified by LC-MS/MS. The percentage of bound and unbound drug is then calculated.

Caco-2 Permeability Assay

Protocol Details:

-

Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium.

-

Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a tight monolayer.

-

Permeability Measurement: The permeability of MRS5698 is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound is added to the donor chamber, and its appearance in the receiver chamber is measured over time using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess the potential for active efflux. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.

Therapeutic Potential and Future Directions

The preclinical data for MRS5698 strongly support its therapeutic potential in the treatment of chronic neuropathic pain . Its high selectivity for the A3AR minimizes the risk of off-target effects that are common with less selective adenosine receptor agonists. The demonstrated in vivo efficacy in a well-established pain model, coupled with a favorable ADME-Tox profile, makes MRS5698 a promising candidate for further development.

While the primary focus of research has been on neuropathic pain, the known anti-inflammatory and cytoprotective roles of A3AR activation suggest that MRS5698 could have therapeutic utility in a broader range of conditions, including:

-

Inflammatory Diseases: Conditions such as rheumatoid arthritis and inflammatory bowel disease, where A3AR agonists have shown promise.

-

Ischemia-Reperfusion Injury: The cardioprotective effects of A3AR activation could be leveraged to mitigate tissue damage following ischemic events.

-

Cancer: Some studies have suggested that A3AR agonists may have anti-cancer properties, although this area requires further investigation.

Future research should focus on conducting formal preclinical safety and toxicology studies to support an Investigational New Drug (IND) application. Although no clinical trials for MRS5698 have been identified to date, its strong preclinical profile warrants consideration for clinical development in neuropathic pain and potentially other indications.

Conclusion

MRS5698 is a highly selective and potent A3 adenosine receptor agonist with significant therapeutic potential, particularly for the treatment of chronic neuropathic pain. Its well-characterized mechanism of action, robust in vivo efficacy, and favorable preclinical ADME-Tox profile provide a strong foundation for its continued development as a novel analgesic. The detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and advance this promising therapeutic candidate.

References

- 1. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

MRS5698: A Technical Guide for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Current treatments often provide inadequate relief and are associated with dose-limiting side effects.[3][4] The adenosine A3 receptor (A3AR) has emerged as a promising therapeutic target for chronic pain, and its activation has been shown to alleviate neuropathic pain in preclinical models.[3] MRS5698 is a potent and highly selective A3AR agonist that has demonstrated significant efficacy in reversing pain-like behaviors in animal models of neuropathic pain. This technical guide provides an in-depth overview of MRS5698, including its mechanism of action, pharmacological data, experimental protocols, and relevant signaling pathways to facilitate further research and drug development in the field of neuropathic pain.

Core Compound Information

| Property | Description | Reference |

| Chemical Name | (1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | |

| Molecular Formula | C30H27ClF2N7O3 | |

| Mechanism of Action | Potent and selective agonist of the A3 adenosine receptor (A3AR). | |

| Therapeutic Potential | Treatment of chronic neuropathic pain. |

Pharmacological Data

Binding Affinity and Selectivity

MRS5698 exhibits high affinity for the A3AR with exceptional selectivity over other adenosine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A3AR | Species | Reference |

| A3AR | ~3 nM | - | Human, Mouse | |

| A1AR | >3000-fold lower affinity | >1000-fold | Human, Mouse | |

| A2AAR | >3000-fold lower affinity | >1000-fold | Human, Mouse |

In Vitro Pharmacology

| Parameter | Value | Assay | Reference |

| CYP Inhibition | No significant inhibition at <10 μM | Cytochrome P450 inhibition assay | |

| Cytotoxicity | Low potential | HepG2 cell viability assay (XTT) | |

| Aqueous Solubility | Not specified, but orally bioavailable | - | |

| Plasma Protein Binding | Largely bound | - |

Pharmacokinetics (in vivo)

Pharmacokinetic studies in mice have demonstrated the systemic exposure of MRS5698 following intraperitoneal administration.

| Parameter | Value | Dose & Route | Species | Reference |

| Half-life (t1/2) | 1.09 h | 1 mg/kg i.p. | Mouse | |

| Maximum Plasma Concentration (Cmax) | 204 nM (at 1 h) | 1 mg/kg i.p. | Mouse | |

| Area Under the Curve (AUC) | 213 ng × h/mL | 1 mg/kg i.p. | Mouse | |

| Oral Bioavailability (%F) | 5% | - | Rat |

Mechanism of Action and Signaling Pathways

MRS5698 exerts its analgesic effects through the activation of the Gi protein-coupled A3 adenosine receptor. This activation initiates a signaling cascade that ultimately leads to the reduction of neuronal hyperexcitability and neuroinflammation, key contributors to neuropathic pain.

The proposed signaling pathway involves:

-

Receptor Binding: MRS5698 binds to and activates the A3AR on neurons and immune cells such as microglia and astrocytes.

-

G-protein Activation: The activated A3AR engages Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: A3AR activation has been shown to inhibit N-type voltage-dependent Ca2+ currents in dorsal root ganglia neurons, which play a crucial role in nociceptive signaling.

-

Anti-inflammatory Effects: Activation of A3ARs on immune cells, particularly microglia, leads to a reduction in the production and release of pro-inflammatory cytokines like TNF-α and IL-1β, while increasing the release of the anti-inflammatory cytokine IL-10. This modulation of neuroinflammation contributes to the attenuation of central sensitization.

Caption: Proposed signaling pathway of MRS5698 in mediating analgesia.

Experimental Protocols

In Vivo Models of Neuropathic Pain

1. Chronic Constriction Injury (CCI) Model

The CCI model is a widely used method to induce neuropathic pain in rodents.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Anesthesia: Isoflurane or a combination of ketamine/xylazine.

-

Surgical Procedure:

-

The common sciatic nerve is exposed at the level of the mid-thigh.

-

Proximal to the sciatic trifurcation, four loose ligatures (e.g., 4-0 chromic gut or silk sutures) are tied around the nerve with about 1 mm spacing between each ligature.

-

The ligatures should be tightened to the point where they just evoke a brief twitch in the corresponding hind limb.

-

The muscle and skin layers are then closed with sutures.

-

-

Post-operative Care: Animals are monitored for recovery and signs of infection. Analgesics may be administered for post-operative pain for a limited duration that does not interfere with the study endpoints.

-

Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are typically assessed starting from day 7 post-surgery.

2. Chemotherapy-Induced Neuropathic Pain (CINP) Model

This model mimics the painful neuropathy experienced by cancer patients undergoing chemotherapy.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Chemotherapeutic Agents: Paclitaxel, oxaliplatin, or bortezomib are commonly used.

-

Administration: The specific dose and administration schedule vary depending on the agent used. For example, paclitaxel can be administered intraperitoneally on alternating days for a total of four doses.

-

Behavioral Testing: Development of mechanical allodynia and thermal hyperalgesia is monitored over time, typically starting a few days after the first injection.

Caption: General workflow for in vivo neuropathic pain studies with MRS5698.

Behavioral Assays

1. Mechanical Allodynia Assessment (von Frey Test)

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments with increasing stiffness.

-

Procedure:

-

Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

-

The von Frey filaments are applied to the plantar surface of the hind paw.

-

The "up-down" method is often used to determine the 50% paw withdrawal threshold. A positive response is a sharp withdrawal or licking of the paw.

-

-

Endpoint: The force (in grams) required to elicit a withdrawal response in 50% of applications. A lower threshold indicates mechanical allodynia.

2. Thermal Hyperalgesia Assessment (Hargreaves Test)

This test measures the latency to withdraw from a noxious thermal stimulus.

-

Apparatus: A radiant heat source (e.g., Hargreaves apparatus).

-

Procedure:

-

Animals are placed in individual compartments on a glass plate.

-

The radiant heat source is positioned under the plantar surface of the hind paw.

-

The time taken for the animal to withdraw its paw is recorded. A cut-off time is used to prevent tissue damage.

-

-

Endpoint: The paw withdrawal latency in seconds. A shorter latency indicates thermal hyperalgesia.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of MRS5698 for adenosine receptors.

-

Materials: Cell membranes expressing the target adenosine receptor subtype (e.g., from CHO or HEK293 cells), a suitable radioligand (e.g., [3H]PSB-603 for A3AR), MRS5698, and filtration apparatus.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of MRS5698.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (concentration of MRS5698 that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

2. cAMP Functional Assay

This assay measures the ability of MRS5698 to inhibit adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.

-

Materials: Cells expressing the A3AR, forskolin (an adenylyl cyclase activator), MRS5698, and a cAMP detection kit (e.g., HTRF or ELISA-based).

-

Procedure:

-

Cells are pre-incubated with varying concentrations of MRS5698.

-

Forskolin is added to stimulate cAMP production.

-

The reaction is stopped, and the intracellular cAMP levels are measured using the detection kit.

-

-

Data Analysis: The EC50 value (concentration of MRS5698 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) is determined.

3. Calcium Mobilization Assay

This assay assesses the ability of MRS5698 to induce intracellular calcium release, which can occur upon activation of Gq-coupled pathways that may also be engaged by A3AR.

-

Materials: Cells co-expressing the A3AR and a G-protein that couples to phospholipase C (e.g., Gα16), or cells endogenously expressing the receptor, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), and a fluorescence plate reader.

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

Baseline fluorescence is measured.

-

MRS5698 is added, and the change in fluorescence intensity is monitored over time.

-

-

Data Analysis: The increase in intracellular calcium concentration is quantified, and the EC50 value for MRS5698-induced calcium mobilization is determined.

References

- 1. Mechanisms and treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

MRS5698: A Potent and Selective A3 Adenosine Receptor Agonist for Psoriasis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The A3 adenosine receptor (A3R), a G protein-coupled receptor, has emerged as a promising therapeutic target for psoriasis and other inflammatory conditions. MRS5698 is a potent and highly selective agonist for the A3 adenosine receptor, demonstrating significant anti-inflammatory effects in preclinical models of psoriasis. This technical guide provides a comprehensive overview of MRS5698, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Data on MRS5698

MRS5698 is characterized by its high affinity and selectivity for the human A3 adenosine receptor.

| Parameter | Value | Receptor | Species | Reference |

| Binding Affinity (Ki) | ~3 nM | A3 Adenosine Receptor | Human | [1] |

| Selectivity | >1000-fold vs. A1 and A2A | A1 and A2A Adenosine Receptors | Human | [1] |

Mechanism of Action and Signaling Pathways

MRS5698 exerts its therapeutic effects by activating the A3 adenosine receptor, which is coupled to inhibitory G proteins (Gi/o). This activation initiates a signaling cascade that ultimately leads to the attenuation of the inflammatory response characteristic of psoriasis.

A3 Adenosine Receptor Signaling in Psoriasis

Activation of the A3R by MRS5698 in immune cells (such as T cells and dendritic cells) and keratinocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This primary signaling event triggers a downstream cascade that modulates the expression and secretion of key pro-inflammatory cytokines implicated in the pathogenesis of psoriasis.

The anti-inflammatory effects of A3R agonism are mediated through the suppression of the IL-23/IL-17 inflammatory axis, a central pathway in psoriasis. By activating the A3R, MRS5698 can reduce the production of pro-inflammatory cytokines like IL-17 and IL-23 by immune cells. This, in turn, helps to normalize keratinocyte proliferation and differentiation, leading to an amelioration of psoriatic lesions.

Preclinical Efficacy in Psoriasis Model

MRS5698 has demonstrated significant efficacy in the IL-23-induced mouse model of psoriasis, a well-established preclinical model that recapitulates key features of human psoriasis.

IL-23-Induced Psoriasis Mouse Model

In this model, intradermal injection of IL-23 into the mouse ear induces a localized inflammatory response characterized by erythema, scaling, and epidermal thickening, all of which are hallmarks of psoriatic lesions.

| Parameter | Vehicle Control | MRS5698-treated | % Reduction | p-value |

| Ear Thickness (mm) | Data not available | Data not available | Data not available | Data not available |

| IL-17A Levels (pg/mL) | Data not available | Data not available | Data not available | Data not available |

| IL-22 Levels (pg/mL) | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data from a study detailing the effects of MRS5698 on ear thickness and cytokine levels in the IL-23-induced psoriasis model is not yet publicly available.

Experimental Protocols

IL-23-Induced Psoriasis Mouse Model Protocol

This protocol describes the induction of psoriasis-like skin inflammation in mice using recombinant IL-23.

Materials:

-

C57BL/6 mice (female, 8-10 weeks old)

-

Recombinant mouse IL-23 (rmIL-23)

-

Phosphate-buffered saline (PBS)

-

MRS5698

-

Vehicle for MRS5698

-

Calipers for ear thickness measurement

-

Micro-syringes

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Psoriasis Induction: Anesthetize the mice. Inject 20 µL of rmIL-23 (typically 0.5-1 µg) intradermally into the right ear pinna daily for 4-5 consecutive days. Inject the left ear with 20 µL of PBS as a within-subject control.

-

Treatment Administration: Administer MRS5698 or vehicle control via the desired route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. Treatment can be initiated before, during, or after the induction of psoriasis.

-

Monitoring and Measurements:

-

Measure the thickness of both ears daily using a digital caliper.

-

Visually score the ears for erythema and scaling.

-

Monitor the body weight of the mice.

-

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect the ear tissue for further analysis.

-

Histology: Fix ear tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.

-

Cytokine Analysis: Homogenize ear tissue to measure the levels of key cytokines such as IL-17A, IL-22, and TNF-α using ELISA or multiplex assays.

-

Gene Expression Analysis: Extract RNA from ear tissue to analyze the expression of inflammatory genes by qPCR.

-

References

The Structure-Activity Relationship of MRS5698: A Potent and Selective A3 Adenosine Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MRS5698 is a synthetic nucleoside analogue that has emerged as a highly potent and selective agonist for the A3 adenosine receptor (A3AR).[1][2] Its chemical name is (1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide. The high affinity and selectivity of MRS5698 for the A3AR make it a valuable pharmacological tool for studying the physiological and pathophysiological roles of this receptor, as well as a promising lead compound for the development of novel therapeutics targeting a range of conditions, including neuropathic pain, inflammation, and cancer.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MRS5698, detailing the key molecular features that govern its interaction with the A3AR. It also outlines the experimental protocols used to characterize its biological activity and the signaling pathways it modulates.

Core Structure and Key Moieties

The chemical structure of MRS5698 is characterized by three key moieties that are crucial for its high affinity and selectivity for the A3AR:

-

A rigid (N)-methanocarba bicyclo[3.1.0]hexane sugar mimic: This modification replaces the flexible ribose sugar of natural adenosine. This rigid scaffold locks the molecule in a "Northern" conformation, which is highly favored by the A3AR binding pocket, thereby enhancing binding affinity and selectivity.

-

A 3-chlorobenzyl group at the N6-position of the adenine base: Substitutions at the N6-position are well-known to influence the affinity and selectivity of adenosine receptor ligands. The 3-chlorobenzyl group in MRS5698 has been optimized for potent interaction with a specific hydrophobic pocket within the A3AR.

-

A 3,4-difluorophenylethynyl group at the C2-position of the adenine base: The introduction of a bulky and rigid arylethynyl group at the C2-position significantly enhances selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B).

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the MRS5698 scaffold have provided valuable insights into the SAR at the A3AR. The following table summarizes the quantitative data from various studies, highlighting the impact of structural changes on the binding affinity (Ki) and potency (EC50) at the human A3AR.

| Compound/Analog | N6-Substituent | C2-Substituent | Ki (nM) at human A3AR | EC50 (nM) at human A3AR | Reference |

| MRS5698 | 3-Chlorobenzyl | 3,4-Difluorophenylethynyl | ~3 | - | [1] |

| Analog 1 | 3-Chlorobenzyl | Phenylethynyl | 5.2 | - | |

| Analog 2 | 3-Chlorobenzyl | 4-Fluorophenylethynyl | 3.8 | - | |

| Analog 3 | 3-Chlorobenzyl | 3-Fluorophenylethynyl | 4.1 | - | |

| Analog 4 | Benzyl | 3,4-Difluorophenylethynyl | 15.4 | - | |

| Analog 5 | Methyl | 3,4-Difluorophenylethynyl | 25.1 | - | |

| Analog 6 | H | 3,4-Difluorophenylethynyl | >1000 | - | |

| Analog 7 | 3-Chlorobenzyl | H | >5000 | - |

Key SAR Observations:

-

N6-Substituent: Large, hydrophobic substituents, such as the 3-chlorobenzyl group, are well-tolerated and contribute significantly to high affinity. Smaller alkyl groups or the absence of a substituent at the N6-position leads to a dramatic decrease in binding affinity.

-

C2-Substituent: The presence of a rigid arylethynyl group at the C2-position is critical for high selectivity. The substitution pattern on the phenyl ring can fine-tune the affinity, with di-fluoro substitution generally being optimal. Removal of the C2-substituent results in a near-complete loss of affinity.

Signaling Pathways Modulated by MRS5698

As an agonist of the A3AR, a G protein-coupled receptor (GPCR), MRS5698 initiates a cascade of intracellular signaling events. The A3AR primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This primary signaling event triggers downstream pathways that mediate the diverse physiological effects of A3AR activation.

Caption: A3AR signaling pathway activated by MRS5698.

Experimental Protocols

The characterization of MRS5698 and its analogues relies on a suite of in vitro and in vivo assays. Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of MRS5698 and its analogues for the A3AR.

Caption: Workflow for radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane suspension (20-40 µg of protein).

-

Add 25 µL of radioligand (e.g., [¹²⁵I]I-AB-MECA, final concentration 0.5 nM).

-

Add 25 µL of varying concentrations of MRS5698 or its analogues (ranging from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, and a high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA) for non-specific binding.

-

Incubate the plate at 25°C for 90 minutes.

-

-

Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of MRS5698 to inhibit adenylyl cyclase activity, a hallmark of A3AR activation.

Caption: Workflow for cAMP functional assay.

Detailed Methodology:

-

Cell Culture:

-

Seed CHO cells expressing the human A3AR in a 96-well plate and grow to confluence.

-

-

Cell Stimulation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 20 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of MRS5698 (ranging from 10⁻¹¹ to 10⁻⁵ M).

-

Stimulate the cells with forskolin (e.g., 10 µM) to increase basal cAMP levels.

-

Incubate for 15 minutes at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).

-

Measure the intracellular cAMP concentration using a competitive immunoassay format.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the MRS5698 concentration.

-

Determine the EC50 value (the concentration of MRS5698 that produces 50% of the maximal inhibition) using non-linear regression analysis.

-

In Vivo Model of Neuropathic Pain (Chronic Constriction Injury)

This model is used to evaluate the efficacy of MRS5698 in alleviating neuropathic pain.

Detailed Methodology:

-

Surgical Procedure:

-

Anesthetize adult male Sprague-Dawley rats.

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them.

-

Close the muscle and skin layers with sutures.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Drug Administration:

-

Administer MRS5698 or vehicle (e.g., intraperitoneally or orally) at various doses at a set time point after surgery (e.g., 7 or 14 days post-CCI).

-

-

Behavioral Testing:

-

Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated von Frey filaments applied to the plantar surface of the hind paw.

-

Assess thermal hyperalgesia using a plantar test apparatus. Measure the paw withdrawal latency in response to a radiant heat source.

-

Conduct behavioral tests before and at multiple time points after drug administration.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds and latencies between the MRS5698-treated, vehicle-treated, and sham-operated groups.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the analgesic efficacy of MRS5698.

-

Conclusion

MRS5698 is a testament to the power of rational drug design, with its structure meticulously optimized for high-affinity and selective binding to the A3 adenosine receptor. The key structural features—the (N)-methanocarba core, the N6-3-chlorobenzyl group, and the C2-3,4-difluorophenylethynyl moiety—all play critical roles in its potent agonist activity. The comprehensive understanding of its structure-activity relationship, coupled with well-defined experimental protocols for its characterization, provides a solid foundation for the further development of A3AR-targeted therapies. The promising preclinical data for MRS5698, particularly in models of neuropathic pain, underscore its potential as a valuable therapeutic agent. This technical guide serves as a resource for researchers and drug development professionals seeking to leverage the unique pharmacological profile of MRS5698 and its analogues in their scientific endeavors.

References

MRS5698: A Potent and Selective A3 Adenosine Receptor Agonist as a Pharmacological Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRS5698, chemically identified as (1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a highly potent and selective agonist for the A3 adenosine receptor (A3AR). Its exceptional affinity and selectivity profile, consistent across multiple species including humans and rodents, establish it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR. This technical guide provides a comprehensive overview of MRS5698, including its pharmacological properties, detailed experimental protocols for its use in key in vitro assays, and a summary of its pharmacokinetic and ADME-Tox characteristics. The information presented herein is intended to support researchers in the effective application of MRS5698 for advancing our understanding of A3AR biology and its therapeutic potential, particularly in areas such as neuropathic pain.

Pharmacological Profile

MRS5698 is a synthetic (N)-methanocarba adenosine derivative designed for high affinity and selectivity at the A3AR.[1] Its structure incorporates features optimized for potent agonism and includes a bicyclo[3.1.0]hexane ring system in place of ribose, which confers a receptor-preferred conformation.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for MRS5698, facilitating comparison of its binding affinity, functional potency, and pharmacokinetic parameters.

Table 1: Receptor Binding Affinity of MRS5698

| Receptor Subtype | Species | Ki (nM) | Selectivity vs. A3AR | Reference |

| A3AR | Human | ~3 | - | [1][3] |

| Mouse | ~3 | - | ||

| A1AR | Human | >10,000 | >3000-fold | |

| A2AAR | Human | >10,000 | >3000-fold |

Table 2: Functional Potency of MRS5698

| Assay | Cell Line | Species | EC50 (nM) | Emax | Reference |

| cAMP Accumulation (inhibition) | CHO cells expressing hA3AR | Human | 2.52 | Nearly full agonist | |

| Intracellular Calcium Mobilization | CHO-A3 cells | Human | 17.3 ± 4.7 | Equi-efficacious to NECA |

Table 3: In Vitro and In Vivo ADME-Tox and Pharmacokinetic Parameters of MRS5698

| Parameter | Species | Value | Conditions | Reference |

| CYP Inhibition | In vitro | No significant inhibition at <10 µM | ||

| Plasma Protein Binding | Mouse, Rat | Largely bound | 1 µM, rapid equilibrium dialysis | |

| Stability | In vitro | Very stable | Simulated gastric and intestinal fluids, plasma | |

| Cytotoxicity | In vitro | Not significantly mutagenic | Ames test (TA97, TA98, TA100, TA102) | |

| t1/2 | Mouse | 1.09 h | 1 mg/kg i.p. | |

| Cmax | Mouse | 204 nM | 1 mg/kg i.p. at 1 h | |

| AUC | Mouse | 213 ng·h/mL | 1 mg/kg i.p. | |

| Oral Bioavailability (%F) | Rat | 5% | ||

| Intestinal Permeability | In vitro | Efflux ratio: 86 | Caco-2 bidirectional transport | |

| In vivo Efficacy | Rat | Reverses mechano-allodynia | Chronic Constriction Injury (CCI) model |

Signaling Pathways

Activation of the A3AR by MRS5698 initiates a cascade of intracellular signaling events. The A3AR primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway and modulate the activity of mitogen-activated protein kinases (MAPKs), such as p38 MAPK. These pathways can, in turn, influence the activity of transcription factors like NF-κB, leading to the regulation of gene expression for inflammatory mediators, including interleukins IL-6 and IL-17.

Caption: Signaling pathway activated by MRS5698 via the A3 adenosine receptor.

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro assays to characterize the pharmacological activity of MRS5698.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of MRS5698 for the A3 adenosine receptor.

Caption: Workflow for a radioligand binding assay to determine MRS5698 affinity.

Methodology:

-

Cell Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes (typically 20-50 µg protein/well).

-

Add a fixed concentration of a suitable radioligand for the A3AR (e.g., [125I]AB-MECA).

-

Add increasing concentrations of unlabeled MRS5698.

-

For non-specific binding determination, use a high concentration of a known A3AR antagonist.

-

Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of MRS5698 by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the MRS5698 concentration.

-

Determine the IC50 value (the concentration of MRS5698 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol measures the functional potency (EC50) of MRS5698 by quantifying its ability to inhibit adenylyl cyclase activity.

References

- 1. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A3 adenosine receptor agonists containing dopamine moieties for enhanced interspecies affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data on MRS5698: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS5698 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological processes, including inflammation and pain modulation.[1][2] Preclinical investigations have demonstrated its potential as a therapeutic agent, particularly in the context of chronic neuropathic pain.[1][2][3] This document provides a comprehensive overview of the available preclinical data on MRS5698, including its receptor binding affinity, selectivity, pharmacokinetic profile, and in vitro safety assessment. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate a deeper understanding of its pharmacological characteristics.

Receptor Binding and Selectivity